molecular formula C13H14O3 B15158435 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid CAS No. 664334-22-9

3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid

Cat. No.: B15158435
CAS No.: 664334-22-9
M. Wt: 218.25 g/mol
InChI Key: VFQOGOBVIKXCGD-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of two prop-2-en-1-yl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid typically involves the alkylation of a benzoic acid derivative with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The prop-2-en-1-yl groups may facilitate binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-en-1-yl)benzoic acid: Lacks the additional prop-2-en-1-yl-oxy group.

    4-[(prop-2-en-1-yl)oxy]benzoic acid: Lacks the additional prop-2-en-1-yl group.

Uniqueness

3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid is unique due to the presence of both prop-2-en-1-yl and prop-2-en-1-yl-oxy groups, which can impart distinct chemical and biological properties

Properties

CAS No.

664334-22-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-prop-2-enoxy-3-prop-2-enylbenzoic acid

InChI

InChI=1S/C13H14O3/c1-3-5-10-9-11(13(14)15)6-7-12(10)16-8-4-2/h3-4,6-7,9H,1-2,5,8H2,(H,14,15)

InChI Key

VFQOGOBVIKXCGD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C(=O)O)OCC=C

Origin of Product

United States

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